![molecular formula C6H7ClN2O B3370709 6-Chloro-2-ethyl-2H-pyridazin-3-one CAS No. 50500-52-2](/img/structure/B3370709.png)
6-Chloro-2-ethyl-2H-pyridazin-3-one
Overview
Description
“6-Chloro-2-ethyl-2H-pyridazin-3-one” is a chemical compound with the molecular formula C6H7ClN2O . It is a yellow liquid and is used as a research chemical .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClN2O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3 . This indicates that the compound has a pyridazin-3-one ring with a chlorine atom at the 6th position and an ethyl group at the 2nd position.Physical And Chemical Properties Analysis
“this compound” is a yellow liquid . It has a molecular weight of 158.59 .Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that pyridazinone derivatives can interact with various targets, leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacodynamic profiles .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Advantages and Limitations for Lab Experiments
6-Chloro-2-ethyl-2H-pyridazin-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using various methods. It is also stable under normal laboratory conditions. However, this compound has some limitations, including its poor solubility in water and low bioavailability. These limitations may affect its efficacy and require the use of appropriate solvents and delivery systems.
Future Directions
6-Chloro-2-ethyl-2H-pyridazin-3-one has shown promising results in various preclinical studies. Further research is needed to elucidate its mechanism of action and optimize its therapeutic potential. Future studies should focus on developing novel delivery systems to improve its bioavailability and efficacy. In addition, clinical trials are needed to evaluate its safety and efficacy in humans.
Scientific Research Applications
6-Chloro-2-ethyl-2H-pyridazin-3-one has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
6-chloro-2-ethylpyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOUVRLDRIGSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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